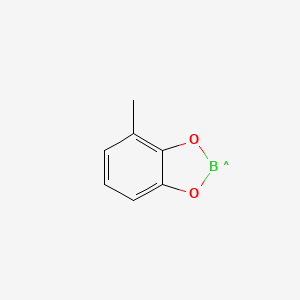
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl is an organoboron compound that features a benzodioxaborole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-1,3,2-benzodioxaborol-2-yl typically involves the reaction of 4-methylcatechol with boronic acid or boronic ester derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-methylcatechol with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxaborole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzodioxaborole ring.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 4-Methyl-2H-1,3,2-benzodioxaborol-2-yl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3,2-Benzodioxaborole: A parent compound with similar structural features but lacking the methyl group.
4-Methyl-2H-1,3,2-benzodioxaborole: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
120095-48-9 |
|---|---|
Molekularformel |
C7H6BO2 |
Molekulargewicht |
132.93 g/mol |
InChI |
InChI=1S/C7H6BO2/c1-5-3-2-4-6-7(5)10-8-9-6/h2-4H,1H3 |
InChI-Schlüssel |
JKVVJLQZSNHQLN-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1OC2=CC=CC(=C2O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



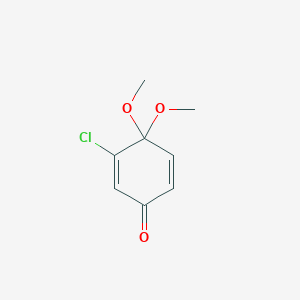
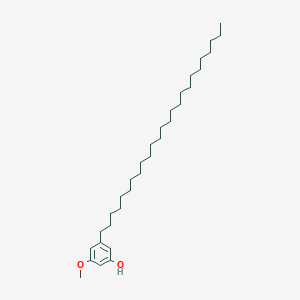


![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
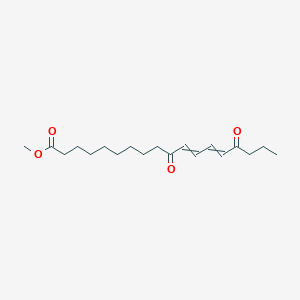

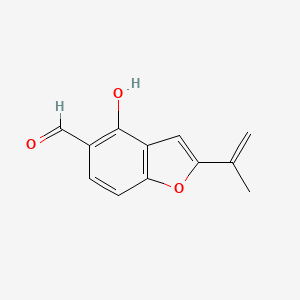
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
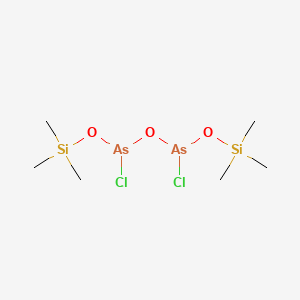
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
